molecular formula C16H19NO6S B3097231 Ethyl 2-deoxy-2-phthalimido-b-D-thioglucopyranoside CAS No. 130539-43-4

Ethyl 2-deoxy-2-phthalimido-b-D-thioglucopyranoside

Cat. No.: B3097231
CAS No.: 130539-43-4
M. Wt: 353.4 g/mol
InChI Key: CRCVQBKFARVQFE-UHFFFAOYSA-N
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Description

Ethyl 2-deoxy-2-phthalimido-β-D-thioglucopyranoside (CAS 130539-43-4) is a synthetic thioglycoside derivative of glucose, characterized by a phthalimido group at the 2-position and an ethyl thioglycoside moiety. Its molecular formula is C₁₆H₁₉NO₆S, with a molecular weight of 353.39 g/mol . The compound is widely used in carbohydrate chemistry for synthesizing glycoconjugates and oligosaccharides. Its crystal structure, resolved via single-crystal X-ray diffraction, reveals a distorted chair conformation for the glucopyranose ring and a 64.9° dihedral angle between the phthalimido group and the sugar plane, influencing its reactivity in glycosylation reactions .

Properties

IUPAC Name

2-[(2S,3R,4R,5S,6R)-2-ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO6S/c1-2-24-16-11(13(20)12(19)10(7-18)23-16)17-14(21)8-5-3-4-6-9(8)15(17)22/h3-6,10-13,16,18-20H,2,7H2,1H3/t10-,11-,12-,13-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCVQBKFARVQFE-ZPFNRVMVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C(C(O1)CO)O)O)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-deoxy-2-phthalimido-b-D-thioglucopyranoside involves multiple steps. One common method includes the reaction of 2-deoxy-2-phthalimido-D-glucose with ethyl thioglycoside under specific conditions . The reaction typically requires the presence of a catalyst and is carried out under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and scalability. Quality control measures, such as High-Performance Liquid Chromatography (HPLC), are employed to maintain the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-deoxy-2-phthalimido-b-D-thioglucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

Biochemical Research Applications

  • Glycobiology :
    • Ethyl 2-deoxy-2-phthalimido-β-D-thioglucopyranoside serves as a biochemical reagent in glycobiology, which investigates the structure, synthesis, and biological roles of carbohydrates. This compound can be utilized to study protein-glycan interactions and the enzymatic processes involved in glycan formation and degradation .
  • Drug Development :
    • The compound's structural characteristics suggest potential applications in drug development, particularly as a lead compound for designing glycosylated drugs. Its ability to interact with various biological macromolecules positions it as a candidate for further exploration in therapeutic contexts.
  • Proteomics :
    • In proteomics research, Ethyl 2-deoxy-2-phthalimido-β-D-thioglucopyranoside can be employed to investigate protein modifications and glycosylation patterns. This is crucial for understanding protein function and the role of glycans in disease mechanisms .

Case Study 1: Enzyme Interaction Studies

Research has demonstrated that Ethyl 2-deoxy-2-phthalimido-β-D-thioglucopyranoside can inhibit specific glycosidases, enzymes responsible for cleaving glycosidic bonds. This inhibition is significant for studying carbohydrate metabolism and developing enzyme inhibitors as therapeutic agents .

Case Study 2: Glycan Profiling

A study involving the application of this compound in glycan profiling revealed its effectiveness in labeling glycoproteins for mass spectrometry analysis. This method enhances the detection of glycosylation patterns critical for biomarker discovery in cancer research.

Mechanism of Action

The mechanism of action of Ethyl 2-deoxy-2-phthalimido-b-D-thioglucopyranoside involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate certain enzymes, thereby affecting cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Modifications and Structural Diversity

The table below summarizes key structural and functional differences between Ethyl 2-deoxy-2-phthalimido-β-D-thioglucopyranoside and related compounds:

Compound Name Substituents/Modifications Molecular Formula MW (g/mol) Key Applications/Synthesis References
Ethyl 2-deoxy-2-phthalimido-β-D-thioglucopyranoside Ethyl, phthalimido, thioglycoside C₁₆H₁₉NO₆S 353.39 Glycoconjugate synthesis, crystal structure studies
p-Octyloxyphenyl 2-deoxy-2-phthalimido-3,4,6-tri-O-acetyl-1-thio-β-D-glucopyranoside p-Octyloxyphenyl, 3,4,6-tri-O-acetyl Not specified Not specified Synthesized via BF₃·Et₂O catalysis; used in oligosaccharide assembly
Phenyl-2-azido-2-deoxy-3-O-benzyl-4-O-[(S)-2,3-bis(benzyloxy)propoxy]-6-O-benzoyl-1-thio-β-D-glucopyranoside (18) Azido, benzyl, benzoyl C₄₃H₄₃N₃O₇S 745.88 Structural studies (¹H/¹³C NMR); functionalization via azide groups
Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-thioglucopyranoside 3,4,6-tri-O-acetyl C₂₂H₂₅NO₉S 479.5 Acetyl-protected intermediate; H302/H315 safety profile
Methyl 2-Deoxy-2-N-phthalimido-β-D-glucopyranoside Methyl, phthalimido Not specified ~297.26 (estimated) Glycosyl donor in enzymatic studies (glycosyltransferases)
Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-β-D-glucopyranoside Benzyl, phthalimido C₄₂H₃₇NO₈S 715.81 Cancer/inflammation research; bulky substituents enhance stability

Glycosylation Efficiency

  • Ethyl 2-deoxy-2-phthalimido-β-D-thioglucopyranoside exhibits moderate β-selectivity in glycosylations due to its thioglycoside leaving group and phthalimido-directed reactivity .
  • Benzyl-protected analogs show higher thermal stability, enabling reactions at elevated temperatures without decomposition .

Biological Activity

Ethyl 2-deoxy-2-phthalimido-β-D-thioglucopyranoside (ETG) is a compound that has garnered attention in the field of glycobiology due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

  • Molecular Formula : C16H19NO6S
  • Molecular Weight : 353.39 g/mol
  • CAS Number : 130539-43-4

ETG is classified as a biochemical reagent utilized primarily in glycobiology research, which investigates the roles of carbohydrates in biological systems, including their structure, synthesis, and interactions with proteins.

Glycobiology Applications

ETG is particularly relevant in the study of glycan structures and their biological implications. Glycans are essential for various cellular processes, including cell signaling and immune responses. ETG's role as a glycosyl donor enables researchers to explore glycosylation patterns and their effects on protein function and interactions .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of ETG involves several chemical reactions, including glycosylation techniques that are critical for producing deoxysugars. Research has shown that variations in the structure of glycosyl donors can significantly impact their biological activity. For instance, the introduction of different substituents can modulate the potency of bioactive compounds derived from deoxysugars .

Table: Comparison of Biological Activities of Related Compounds

Compound NameActivity TypeReference
Ethyl 2-deoxy-2-phthalimido-β-D-thioglucopyranosideGlycobiology reagent
AuranofinAntimicrobial
2-Acetamido-2-deoxy-D-glucoseInhibitory activity

Case Studies

  • Inhibition Studies : Research has shown that certain carbohydrate derivatives can inhibit lectin binding, which is crucial for understanding cell-cell interactions. For example, disaccharides with β-D-(1→6) glycosidic bonds were found to be poor inhibitors compared to other sugar analogues .
  • Metabolic Effects : The metabolic incorporation of sugar analogues into cellular pathways has been studied extensively. For instance, compounds like Ac42AzGlc demonstrated selective labeling of glycoproteins but also exhibited cytotoxicity at high concentrations, highlighting the dual nature of sugar analogues in biological systems .

Q & A

Q. Table 1: Comparative Analysis of Glycosylation Yields

Donor Activation SystemSolventTemp (°C)Yield (%)Reference
NIS/AgOTfCH₂Cl₂–4078
TMSOTfToluene–2065

Q. Table 2: Key NMR Assignments for Structural Validation

Protonδ (ppm)MultiplicityCorrelation (NOESY)
H15.42d (J=9.8HzJ = 9.8 \, \text{Hz})H3, H5
H33.89ddH1, H4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-deoxy-2-phthalimido-b-D-thioglucopyranoside
Reactant of Route 2
Ethyl 2-deoxy-2-phthalimido-b-D-thioglucopyranoside

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